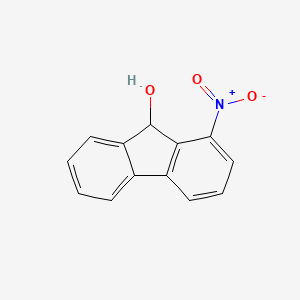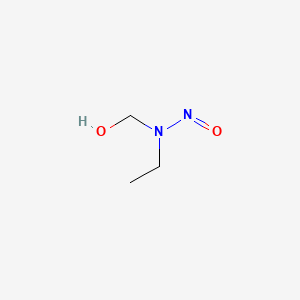
Methanol, (ethylnitrosoamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol, (ethylnitrosoamino)-, also known as N-ethyl-N-nitrosomethanolamine, is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, occurrence, and effects on human health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanol, (ethylnitrosoamino)-, typically involves the nitrosation of secondary amines. One common method is the reaction of N-ethylmethanolamine with nitrous acid under acidic conditions. The reaction can be represented as follows:
N-ethylmethanolamine+HNO2→Methanol, (ethylnitrosoamino)-+H2O
Industrial Production Methods
Industrial production of nitrosamines, including methanol, (ethylnitrosoamino)-, is generally avoided due to their toxic and carcinogenic nature. they can be produced in controlled laboratory settings for research purposes. The production involves careful handling of reagents and strict adherence to safety protocols to prevent exposure and contamination.
Análisis De Reacciones Químicas
Types of Reactions
Methanol, (ethylnitrosoamino)-, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds and other oxidized derivatives.
Reduction: Reduction reactions can break the N-NO bond, leading to the formation of secondary amines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted nitrosamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanol, (ethylnitrosoamino)-, is primarily used in scientific research to study the mechanisms of nitrosamine formation and their effects on biological systems. Some key applications include:
Chemistry: Understanding the reactivity and stability of nitrosamines.
Biology: Investigating the mutagenic and carcinogenic effects of nitrosamines on cellular systems.
Medicine: Studying the potential health risks associated with nitrosamine exposure and developing methods for detection and mitigation.
Industry: Researching the formation of nitrosamines in industrial processes and developing strategies to minimize their presence in consumer products.
Mecanismo De Acción
The mechanism by which methanol, (ethylnitrosoamino)-, exerts its effects involves the formation of DNA adducts. The nitroso group can react with nucleophilic sites on DNA, leading to mutations and potentially carcinogenic outcomes. The molecular targets include guanine and adenine bases in DNA, and the pathways involved are related to DNA repair mechanisms and cellular responses to DNA damage.
Comparación Con Compuestos Similares
Methanol, (ethylnitrosoamino)-, can be compared with other nitrosamines such as:
N-nitrosodimethylamine (NDMA): Known for its high carcinogenic potential and occurrence in various environmental and industrial settings.
N-nitrosodiethylamine (NDEA): Similar in structure but with ethyl groups instead of methyl groups, also highly carcinogenic.
N-nitrosomorpholine (NMOR): Contains a morpholine ring and is studied for its mutagenic properties.
The uniqueness of methanol, (ethylnitrosoamino)-, lies in its specific structure and the resulting reactivity and biological effects. Its study helps in understanding the broader class of nitrosamines and their impact on health and the environment.
Propiedades
Número CAS |
86860-62-0 |
|---|---|
Fórmula molecular |
C3H8N2O2 |
Peso molecular |
104.11 g/mol |
Nombre IUPAC |
N-ethyl-N-(hydroxymethyl)nitrous amide |
InChI |
InChI=1S/C3H8N2O2/c1-2-5(3-6)4-7/h6H,2-3H2,1H3 |
Clave InChI |
MEHJJKQPRAUJAC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CO)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





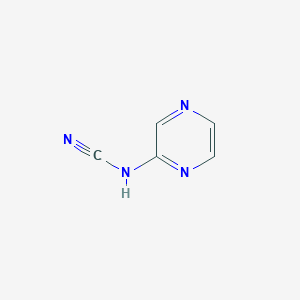
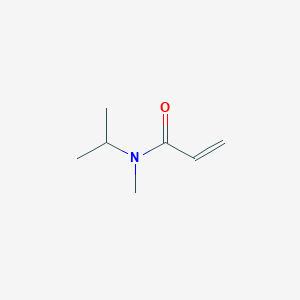



![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)
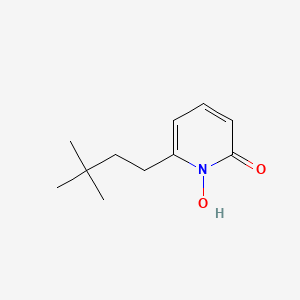
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)


